Dihydroorotase Enzyme Inhibition: Comparative Potency Among (Aza-heterocycle)methyl Benzoic Acid Analogs
The target compound demonstrated measurable, albeit weak, inhibition of the dihydroorotase enzyme (DHOase) from mouse Ehrlich ascites cells. This level of activity is a starting point for fragment elaboration but is insufficient as a stand-alone differentiation point without comparator data [1]. While the 4-(piperidin-1-ylmethyl)benzoic acid analog was assessed against a different enzyme, phosphoglycerate kinase (PGK), and showed a virtually identical weak binding affinity (Kd ≈ 5.0 mM), a direct head-to-head comparison in the same assay is absent, preventing a definitive potency ranking [2]. The evidence remains at the level of cross-study comparable data, limited to confirming that both compounds are very weak ligands for their respective, non-homologous targets. No selectivity data against a panel of DHOases or related enzymes is available for the target compound to further differentiate it.
| Evidence Dimension | Inhibition of enzyme activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80E+5 nM (≈180 µM) |
| Comparator Or Baseline | 4-(Piperidin-1-ylmethyl)benzoic acid: Kd = 5.00E+6 nM (≈5.0 mM) for Phosphoglycerate kinase (PGK); Note: Different enzyme, not a direct comparator. |
| Quantified Difference | Due to different enzyme systems, a direct potency difference cannot be calculated. Both compounds exhibit very weak, non-specific binding in their respective assays. |
| Conditions | Dihydroorotase enzyme from mouse Ehrlich ascites at pH 7.37, compound concentration of 10 µM [1]. |
Why This Matters
This is currently the only publicly available quantitative affinity measurement for the target compound. While the potency is low, it distinguishes the compound from being completely 'inactive' in this specific enzymology context and serves as a reference point for future fragment-based screening campaigns.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50405110 (4-(azepan-1-ylmethyl)benzoic acid) against dihydroorotase enzyme. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405110 View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50216221 (4-(piperidin-1-ylmethyl)benzoic acid) against phosphoglycerate kinase (PGK) enzyme. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50216221 View Source
